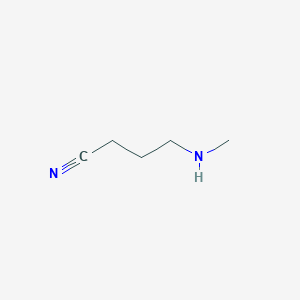

4-(Methylamino)butanenitrile

Beschreibung

Significance of Aminonitriles as Versatile Organic Intermediates in Advanced Synthesis

Aminonitriles, a class of organic compounds featuring both an amino and a nitrile functional group, are highly valued as versatile building blocks in the field of organic synthesis. researchgate.netuni-mainz.de Their significance stems from the dual reactivity of these functional groups, which allows for a wide array of chemical transformations. The nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to yield primary amines. The amino group, in turn, can participate in various nucleophilic substitution and addition reactions.

This inherent reactivity makes aminonitriles crucial intermediates in the synthesis of a diverse range of more complex molecules, including amino acids, diamines, and a variety of nitrogen-containing heterocyclic compounds. uni-mainz.dezioc.runih.gov The Strecker synthesis, a classic method for producing α-amino acids, proceeds through an α-aminonitrile intermediate. zioc.runih.govorganic-chemistry.org This highlights the foundational role of aminonitriles in the construction of biologically significant molecules. Their utility extends from laboratory-scale research to large-scale industrial applications, including the synthesis of natural products and pharmaceuticals. researchgate.netzioc.ru

Contextual Overview of 4-(Methylamino)butanenitrile within the Aminonitrile Class

Within the broad class of aminonitriles, this compound holds a specific position as a γ-aminonitrile. This indicates that the amino group and the nitrile group are separated by a three-carbon chain. Its structure, which includes a methylamino group (-NHCH3) and a butanenitrile backbone, provides it with a unique set of chemical properties and reactivity. The presence of both a nucleophilic secondary amine and an electrophilic nitrile group within the same molecule allows for a range of intramolecular and intermolecular reactions. This positions this compound as a valuable intermediate in the synthesis of various organic compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10N2 |

| Molecular Weight | 98.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 31058-09-0 |

| SMILES | CNCCCC#N |

Table compiled from data in nih.gov.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(methylamino)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-7-5-3-2-4-6/h7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPPOPHWXVRHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602756 | |

| Record name | 4-(Methylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31058-09-0 | |

| Record name | 4-(Methylamino)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31058-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity of 4 Methylamino Butanenitrile

Characterization of Reaction Pathways and Intermediates

The nitrile group in 4-(methylamino)butanenitrile is susceptible to a variety of transformations, each proceeding through distinct mechanistic pathways.

Oxidation: The nitrile group can be oxidized to produce amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines. A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org This intermediate is stabilized by complexation with an aluminum species, which facilitates a second hydride addition to yield a dianion. libretexts.org Subsequent protonation with an aqueous workup produces the primary amine. libretexts.orgchemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) can also be used as a milder reducing agent to selectively produce an aldehyde. chemistrysteps.com

Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgnumberanalytics.com This process can be catalyzed by either acid or base. numberanalytics.com

Acid-catalyzed hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.com This activation allows for the nucleophilic attack of water, a weak nucleophile. lumenlearning.com A series of proton transfers and resonance stabilization leads to the formation of a protonated amide, which upon deprotonation yields the amide. lumenlearning.com Further hydrolysis of the amide can then produce the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon in a nucleophilic addition. libretexts.org This forms an imine anion, which is then protonated by water to give a hydroxy imine. libretexts.org Tautomerization of the hydroxy imine yields an amide. libretexts.org The amide can be further hydrolyzed to a carboxylate ion, which upon acidification, gives the carboxylic acid. libretexts.org

The secondary amino group in this compound is nucleophilic and can participate in a range of reactions.

Nucleophilic Substitution: The methylamino group can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides or acyl chlorides. The synthesis of this compound itself can be achieved through the nucleophilic substitution of 4-chlorobutanenitrile with methylamine (B109427).

Cyclization: The presence of both the amino and nitrile functionalities allows for intramolecular cyclization reactions. For example, in related systems, base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This transformation proceeds via an intramolecular nucleophilic attack. nih.govacs.orgacs.org

Michael Additions: The electron-donating methylamino group enhances the molecule's nucleophilicity, making it a candidate for Michael additions. In analogous syntheses, a Michael addition with acrylonitrile (B1666552) is a key step in side-chain elongation. vulcanchem.com

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. wikipedia.org Replacing an atom with its heavier isotope can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step. wikipedia.org For instance, comparing the reaction rates of deuterated versus non-deuterated substrates can identify if a C-H bond cleavage is part of the slowest step. In the study of enzyme-catalyzed amine oxidation, secondary nitrogen kinetic isotope effects, in conjunction with primary deuterium (B1214612) and solvent isotope effects, have been used to distinguish between different mechanistic possibilities, such as proton, hydrogen atom, or hydride abstraction. nih.gov While specific KIE studies on this compound are not detailed in the provided results, this methodology is a standard approach for investigating mechanisms involving similar functional groups. nih.gov

Mechanistic Studies of Amino Group Reactions (e.g., Nucleophilic Substitution, Cyclization, Michael Additions)

Advanced Methodologies for Mechanistic Elucidation (e.g., Intermediate Trapping, Isotopic Labeling)

To gain deeper insight into reaction mechanisms, advanced techniques like intermediate trapping and isotopic labeling are employed.

Intermediate Trapping: This technique involves capturing and characterizing transient species to confirm their role in a reaction pathway. For example, low-temperature NMR or EPR spectroscopy can be used to detect radical intermediates in oxidation reactions. In some reactions, trapping of intermediates like isocyanates has been demonstrated. acs.org

Isotopic Labeling: This method involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction. numberanalytics.com For example, using ¹⁵N-labeled compounds can help track the fate of the nitrile or amino group during transformations like hydrolysis or amidation. researchgate.net This technique is crucial for distinguishing between different reaction pathways and understanding the bonding and reactivity of molecules. numberanalytics.com

Understanding Substituent Effects on Reactivity (e.g., electron-donating methylamino group)

The methylamino group in this compound is an electron-donating group, which significantly influences the molecule's reactivity.

Activation/Deactivation: Electron-donating groups activate aromatic rings towards electrophilic substitution by increasing the electron density of the ring. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups deactivate the ring. lumenlearning.comlibretexts.org While this compound is not an aromatic compound, the principle of electron donation by the amino group still applies, enhancing the nucleophilicity of the molecule.

Influence on Reaction Rates: The electron-donating nature of the methylamino group can accelerate reactions where the molecule acts as a nucleophile. In studies of related compounds, electron-donating substituents on an aryl group did not necessarily facilitate the formation of target products, indicating a complex interplay of electronic and steric effects.

Table of Research Findings:

| Reaction Type | Key Mechanistic Feature | Method of Investigation | Relevant Findings for Analogous Systems |

| Nitrile Reduction | Stepwise hydride addition | LiAlH₄ reduction | Formation of a primary amine via an imine anion intermediate. libretexts.orgchemistrysteps.com |

| Nitrile Hydrolysis | Nucleophilic attack on nitrile carbon | Acid or base catalysis | Formation of a carboxylic acid or amide. libretexts.orgnumberanalytics.com |

| Cyclization | Intramolecular nucleophilic attack | Base-assisted cyclization | Formation of cyclic products like indolines. nih.govacs.orgacs.org |

| Amine Oxidation | C-H bond cleavage | Kinetic Isotope Effects | KIEs can distinguish between proton, H-atom, or hydride transfer. nih.gov |

| General Transformations | Fate of functional groups | Isotopic Labeling | ¹⁵N labeling can trace the path of the nitrogen atom. researchgate.net |

An initial search for "this compound" has provided some useful spectroscopic data.

For IR spectroscopy, a source mentions that the C≡N stretch appears around 2244 cm⁻¹ and the N-H stretch from the methylamino group is expected near 3300–3400 cm⁻¹.

For NMR spectroscopy, the same source suggests that in ¹H NMR, the methylamino group's protons appear as a singlet around δ 2.8–3.2 ppm, and in ¹³C NMR, the nitrile carbon resonates at approximately 120 ppm.

For Mass Spectrometry, the expected [M+H]⁺ for a related compound (C₆H₁₁N₂) is given as 111.0922, and the molecular formula for this compound is listed as C₅H₁₀N₂ with a molecular weight of 98.15 g/mol .

However, more detailed and specific data, such as complete spectra or more in-depth fragmentation analysis for mass spectrometry, is still needed. Information on chiroptical spectroscopy and chromatographic methods for this specific compound is currently lacking. Therefore, the next steps should focus on finding more comprehensive spectroscopic data and information on analytical procedures.The previous searches yielded some useful information. For IR spectroscopy, we have a general idea of the C≡N and N-H stretching frequencies. For NMR, we have approximate chemical shifts for the methylamino protons and the nitrile carbon. For mass spectrometry, we know the molecular weight and formula. We also found general information about chiroptical spectroscopy of aminonitriles and chromatographic methods (HPLC and GC-MS) for aminonitriles, but nothing specific to this compound. The key missing pieces are detailed, specific experimental data for this compound, including complete spectra or at least tables of peaks and shifts, a more thorough mass spectral fragmentation analysis, and any studies on its chiroptical properties or validated chromatographic methods. The next steps should focus on trying to find this specific data.The previous searches have provided some foundational information. For IR spectroscopy, we have an estimated range for the C≡N and N-H stretches. For NMR, we have approximate chemical shifts for the methylamino protons and the nitrile carbon. We also know the molecular formula (C₅H₁₀N₂) and molecular weight (98.15 g/mol ). However, detailed experimental data like specific peak lists, coupling constants for ¹H NMR, a full ¹³C NMR spectrum analysis, and a comprehensive mass spectral fragmentation pattern for this compound are still missing. Information on chiroptical spectroscopy for this specific compound is absent, and while general methods for aminonitrile analysis by HPLC and GC-MS have been found, there's nothing specific to this compound, including validated methods. The next steps will focus on trying to locate more precise spectroscopic data and any documented analytical methods for this particular compound.

Systematic Approaches to Analytical Method Development (e.g., Quality-by-Design, Optimization of Parameters)

The development of robust and reliable analytical methods for the characterization and quantification of this compound is crucial for ensuring its quality and purity in research and industrial settings. Modern analytical method development has shifted from a traditional "one-factor-at-a-time" (OFAT) approach to more systematic and science-based strategies like Quality-by-Design (QbD). sepscience.comresearchgate.net This ensures that the final method is well-understood, robust, and consistently meets its intended performance criteria throughout its lifecycle. researchgate.net

Quality-by-Design (QbD) in Analytical Method Development

Analytical Quality-by-Design (AQbD) is a systematic process that begins with predefined objectives and emphasizes understanding the method and its associated risks. nih.govsemanticscholar.org This proactive approach builds quality into the analytical method from the outset, rather than relying on testing to ensure performance after development. sepscience.comresearchgate.net The core stages of implementing AQbD for a compound like this compound are as follows:

Define the Analytical Target Profile (ATP): The first step is to establish the goals of the analytical method. researchgate.netsemanticscholar.org The ATP defines what needs to be measured and the performance criteria required to meet those objectives. For this compound, the ATP might specify the need for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the main component and separate it from potential impurities or degradation products with a required limit of quantification (LOQ) of 0.05%. semanticscholar.org

Identify Critical Method Attributes (CMAs) and Parameters (CMPs): CMAs are the performance characteristics of the method that must be controlled to ensure it meets the ATP, such as resolution between adjacent peaks, peak tailing, and retention time. semanticscholar.org CMPs are the method variables that can influence the CMAs, including mobile phase composition, column temperature, and flow rate. semanticscholar.org

Conduct Risk Assessment: A risk assessment, often visualized using an Ishikawa (fishbone) diagram, is performed to identify and rank the potential CMPs that could impact the CMAs. researchgate.netsemanticscholar.org This helps focus optimization efforts on the most critical parameters.

Develop a Design Space using Design of Experiments (DoE): Instead of testing variables in isolation, Design of Experiments (DoE) is used to systematically study the effects of multiple CMPs and their interactions simultaneously. sepscience.combrjac.com.br The results are used to establish a Method Operable Design Region (MODR), or "design space," which is the multidimensional combination of method parameters that have been demonstrated to provide assurance of quality. semanticscholar.orgbrjac.com.br Operating within this design space ensures the method remains robust even with small, deliberate variations in its parameters.

Optimization of Chromatographic Parameters

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the analysis of this compound. The optimization of their parameters is a critical part of method development.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reversed-phase HPLC (RP-HPLC) is a common choice for analyzing polar to moderately non-polar compounds like this compound. researchgate.net A systematic approach to optimizing an RP-HPLC method involves screening and refining several key parameters.

Column and Stationary Phase: A C18 column is often a starting point for method development due to its versatility. jchr.org

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical. ijrpr.com The pH of the buffer is crucial for controlling the ionization state of the basic methylamino group in this compound, which directly affects retention and peak shape.

Flow Rate and Temperature: These parameters influence analysis time, resolution, and column pressure. jchr.org

The following table illustrates a hypothetical optimization study using a Design of Experiments approach for an HPLC method.

| Parameter | Level 1 | Level 2 | Level 3 | Optimized Value |

| Mobile Phase pH | 3.0 | 5.0 | 7.0 | 7.0 |

| % Acetonitrile | 30% | 40% | 50% | 35% |

| Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 | 1.0 |

| Column Temp. (°C) | 30 | 35 | 40 | 40°C |

This table is interactive. Users can sort the data by clicking on the column headers.

The optimized parameters are selected based on achieving the best balance of critical method attributes, such as resolution, peak symmetry, and analysis time.

Gas Chromatography (GC) Method Optimization

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of this compound, GC analysis is a viable option, potentially requiring derivatization to improve volatility or detection. asiapharmaceutics.infonih.gov

Key parameters for optimization in a GC method include:

Column Selection: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often used. asiapharmaceutics.info

Temperature Program: The oven temperature program, including initial temperature, ramp rates, and final temperature, is optimized to achieve separation of the analyte from any impurities. chromacademy.com

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid vaporization without causing thermal degradation, while the detector temperature is set to prevent condensation of the analyte. asiapharmaceutics.info

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., nitrogen or helium) is adjusted to optimize separation efficiency. asiapharmaceutics.info

A data table representing the results of a GC method optimization is shown below.

| Parameter | Range Studied | Optimized Value | Rationale |

| Column | - | Zb-5 (30 m x 0.25 mm, 0.25 µm) | Good general-purpose non-polar column for separating compounds based on boiling point. asiapharmaceutics.info |

| Injector Temp. (°C) | 200 - 260 | 250 | Ensures complete vaporization without degradation. |

| Detector Temp. (°C) | 270 - 310 | 280 | Prevents analyte condensation in the FID detector. asiapharmaceutics.info |

| Oven Program | Various ramps | 80°C (1 min), ramp 15°C/min to 250°C (5 min) | Provides good resolution between potential impurities and the main peak in a reasonable runtime. |

| Carrier Gas (N₂) Flow | 1.0 - 2.0 mL/min | 1.3 mL/min | Optimal flow for column efficiency and peak shape. asiapharmaceutics.info |

This table is interactive. Users can sort the data by clicking on the column headers.

By employing systematic approaches like AQbD and thoroughly optimizing critical parameters, analytical methods for this compound can be developed to be robust, reliable, and fit for their intended purpose, ensuring the consistent quality of analytical data. nih.gov

Applications in Organic Synthesis

Building Block for N-Methyl-pyrrolidine Derivatives

One of the significant applications of this compound is its use as a precursor for the synthesis of N-methyl-pyrrolidine derivatives. Through intramolecular cyclization reactions, the four-carbon chain can be manipulated to form the five-membered pyrrolidine (B122466) ring. This can be achieved through various synthetic strategies, often involving the transformation of the nitrile group. The resulting N-methyl-pyrrolidine scaffold is a common structural motif in many natural alkaloids and pharmaceuticals. vjs.ac.vnbeilstein-journals.org For instance, N-methylpyrrolidine itself can be synthesized from precursors like 1,4-dichlorobutane (B89584) and methylamine (B109427), or from 1,4-butanediol (B3395766) and methylamine, highlighting the importance of the C4-N-methyl backbone. google.comrsc.org

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Precursor for Diamines and Amino Acids

As previously mentioned, the reduction of the nitrile group in this compound leads to the formation of N-methyl-1,4-butanediamine. This diamine can serve as a monomer in polymerization reactions or as a building block for more complex structures containing multiple amino groups. bldpharm.com Furthermore, the hydrolysis of the nitrile to a carboxylic acid yields 4-(methylamino)butanoic acid, a non-proteinogenic amino acid. researchgate.netsigmaaldrich.com These amino acids and their derivatives are of interest in medicinal chemistry and peptidomimetic studies.

Computational and Theoretical Investigations of 4 Methylamino Butanenitrile

Electronic Structure Analysis via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its properties and reactivity. Quantum chemical methods provide powerful tools to investigate the electronic landscape of molecules like 4-(Methylamino)butanenitrile.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations can elucidate various chemical phenomena. For instance, by mapping the electron density distribution, one can identify regions that are electron-rich or electron-deficient. The nitrogen atoms of the methylamino and nitrile groups are expected to be electron-rich, influencing the molecule's reactivity, particularly its nucleophilic character.

DFT is also instrumental in calculating key molecular properties that govern a molecule's behavior. These properties include ionization potential, electron affinity, and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy and shape of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Computational studies on related aminonitriles have demonstrated the utility of DFT in predicting their bioactivity by calculating molecular descriptors and evaluating their interactions with pharmacological targets. mdpi.comsciforum.net While specific DFT data for this compound is not extensively reported in the provided search results, the methodologies applied to other aminonitriles serve as a clear precedent for how its electronic structure and potential biological interactions could be investigated.

While standard DFT functionals are powerful, they can sometimes inaccurately describe long-range electron-electron interactions. This is particularly relevant for systems where non-covalent interactions are significant or for describing phenomena like charge-transfer excitations. aps.orgnih.govunt.edu To address these limitations, long-range corrected (LRC) DFT functionals have been developed. aps.orgnih.govarxiv.org

LRC-DFT methods partition the electron-electron interaction into short-range and long-range components. The short-range part is treated by a standard DFT functional, while the long-range part is described by the more accurate Hartree-Fock exchange. nih.govnih.gov This hybrid approach provides a more balanced description of electronic properties, especially for molecules with spatially separated functional groups like this compound.

The application of LRC-DFT would be particularly beneficial for accurately predicting properties such as the polarizability of this compound and for studying its interactions with other molecules, where dispersion forces and other long-range effects play a crucial role. unt.edu For example, understanding the enantioselective interactions in aminonitrile dimers has been approached using accurate methods like coupled-cluster calculations in conjunction with DFT, highlighting the need for robust theoretical models. rsc.org

Density Functional Theory (DFT) Applications in Understanding Chemical Phenomena

Conformational Landscape and Stability Studies

The flexibility of the butyl chain in this compound allows it to adopt various spatial arrangements or conformations. Understanding the relative stabilities of these conformers is essential, as the predominant conformation can significantly influence the molecule's physical and chemical properties.

Theoretical methods are highly effective in identifying the stable conformers of a molecule and determining their relative energies. Through systematic or random searches of the conformational space, various possible structures of this compound can be generated. acs.org The geometries of these conformers are then optimized, and their energies are calculated to identify the most stable forms.

For flexible molecules, the potential energy surface can have multiple local minima, each corresponding to a stable conformer. The relative populations of these conformers at a given temperature can be estimated from their energy differences using Boltzmann statistics. For a related compound, 4-(methylamino)butanal, it is noted that the most stable conformations aim to minimize steric hindrance between the functional groups. smolecule.com A similar principle would apply to this compound, where rotations around the C-C single bonds of the butane (B89635) chain would lead to various staggered and eclipsed forms, with the staggered conformations generally being more stable.

Qualitative conformational analysis, supported by quantum-chemical calculations, has been used to study the conformational preferences of complex cyclic systems, demonstrating the power of these methods in understanding the spatial arrangement of molecules. ethz.ch

Beyond conformational isomers, theoretical calculations can predict the existence and relative stabilities of structural isomers of this compound. A recent study on aminonitrile precursors of amino acids highlighted that 2-aminopropanenitrile (B1206528) is the most stable among its isomers, a finding rationalized by the minimum energy principle. acs.org Similar computational approaches could be applied to assess the stability of this compound relative to other possible isomers with the same molecular formula (C5H10N2).

Theoretical studies can also investigate more complex phenomena such as bond-shift tautomerism. While not explicitly documented for this compound in the provided results, computational methods are capable of exploring the potential energy surfaces for such transformations, identifying transition states and calculating the energy barriers involved.

Identification of Stable Conformers and Conformational Equilibria

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers profound insights into how a molecule will react and the pathways through which reactions occur.

The reactivity of this compound is dictated by its functional groups: the secondary amine and the nitrile. Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen of the methylamino group, with its lone pair of electrons, is a primary nucleophilic site. The nitrile group can also participate in various reactions; for example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Computational methods can be used to model the course of a chemical reaction, from reactants to products, via the transition state. By calculating the energy profile along the reaction pathway, the activation energy barrier can be determined, which is a key factor in predicting the reaction rate. smu.edu For instance, the mechanism of the ring-opening of aziridines has been analyzed using computational methods to understand regioselectivity by calculating activation barriers for different pathways. scispace.com

The united reaction valley approach (URVA) is a sophisticated method for analyzing reaction mechanisms in detail. It partitions the reaction pathway into distinct phases, providing a deeper understanding of the sequence of bond-breaking and bond-forming events. smu.edu Such detailed mechanistic analyses, while computationally intensive, provide a comprehensive picture of the reaction dynamics. Automated approaches that combine chemical theory with graph theory are also being developed to efficiently predict reaction paths. rsc.org

Applications of 4 Methylamino Butanenitrile in Complex Organic Synthesis

Precursor in Amino Acid Synthesis and Peptidomimetics

The structural similarity of 4-(Methylamino)butanenitrile to amino acids makes it an attractive starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics. wikipedia.org The nitrile group can be hydrolyzed to a carboxylic acid, and the methylamino group provides a site for peptide bond formation or further functionalization.

Amino Acid Synthesis: The hydrolysis of the nitrile group in this compound would yield 4-(methylamino)butanoic acid, a non-proteinogenic γ-amino acid. This transformation can be achieved under acidic or basic conditions. The resulting N-methyl-γ-amino acid can then be used as a building block in peptide synthesis. The presence of the methyl group on the nitrogen atom can impart unique conformational properties to the resulting peptide and can also increase its resistance to enzymatic degradation.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. wikipedia.org this compound can serve as a scaffold for the synthesis of various peptidomimetics. For example, the reduction of the nitrile group to a primary amine would yield a diamine, which can be incorporated into peptide-like structures. Furthermore, the secondary amine allows for the introduction of various substituents, leading to a diverse range of peptidomimetic structures. The use of aminonitriles in the synthesis of peptidomimetics is a growing area of research, with applications in drug discovery. mdpi.comsciforum.net

The following table summarizes the potential transformations of this compound in the context of amino acid and peptidomimetic synthesis.

| Target Molecule | Synthetic Transformation of this compound | Key Intermediate |

| N-Methyl-γ-amino acid | Hydrolysis of the nitrile group. | 4-(Methylamino)butanoic acid |

| Peptidomimetic | Reduction of the nitrile group to an amine, followed by coupling reactions. | 1,4-Diaminobutane derivative |

| Peptidomimetic | Acylation of the methylamino group and subsequent modifications. | N-Acyl-4-(methylamino)butanenitrile |

Role in the Synthesis of Multifunctionalized Scaffolds (e.g., Cyclopropanes)

Multifunctionalized scaffolds are complex molecular frameworks that serve as starting points for the synthesis of diverse libraries of compounds for drug discovery and materials science. This compound, with its two reactive functional groups, is a potential building block for such scaffolds.

Cyclopropanes: Cyclopropane rings are important structural motifs in many natural products and pharmaceuticals. The synthesis of cyclopropanes from aminonitriles has been reported, often involving a Michael addition followed by an intramolecular cyclization. While direct cyclopropanation of this compound itself is not a primary application, it can be a precursor to substrates for cyclopropanation reactions. For example, the nitrile group could be transformed into an electron-withdrawing group, which could then participate in a cyclopropanation reaction. A three-component synthesis of α,β-cyclopropyl-γ-amino acids has been developed, highlighting the utility of aminonitrile-like structures in accessing these valuable scaffolds. acs.org The synthesis of γ-amino nitriles through the ring-opening of arylcyclopropanes also demonstrates the close relationship between these two classes of compounds. acs.orgx-mol.com

The table below illustrates a potential pathway for the involvement of this compound in the synthesis of a multifunctionalized cyclopropane.

| Scaffold | Potential Synthetic Role of this compound | Key Reaction Sequence |

| Cyclopropane | Precursor to a substrate for a cyclopropanation reaction. | 1. Modification of the nitrile group. 2. Michael addition. 3. Intramolecular cyclization. |

Strategies in Asymmetric Synthesis Utilizing Aminonitrile Chirality

The development of asymmetric methods for the synthesis of chiral aminonitriles is an active area of research, as these compounds are valuable intermediates for the preparation of enantiomerically pure amino acids and other chiral molecules. westlake.edu.cnresearchgate.netnih.gov While this compound itself is achiral, its derivatives can possess a chiral center at the carbon bearing the nitrile group.

Asymmetric Synthesis of γ-Amino Nitriles: Recent advances have led to the development of catalytic asymmetric methods for the synthesis of γ-amino nitriles. acs.org For example, the copper-catalyzed asymmetric aminocyanation of arylcyclopropanes provides a route to enantiopure γ-amino nitriles. acs.orgx-mol.com Although this method does not directly use this compound as a starting material, it demonstrates a strategy for accessing chiral γ-aminonitriles, which could then be N-methylated to produce a chiral analog of the title compound.

Kinetic Resolution: The asymmetric synthesis of β,γ-unsaturated α-amino acids has been achieved through the kinetic resolution of the corresponding aminonitriles using cinchona alkaloid catalysts. nih.gov A similar strategy could potentially be applied to derivatives of this compound, where a chiral catalyst could selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

The following table outlines potential strategies for incorporating chirality into syntheses involving this compound.

| Asymmetric Strategy | Application to this compound Derivatives | Expected Outcome |

| Catalytic Asymmetric Synthesis | Asymmetric synthesis of a chiral γ-aminonitrile followed by N-methylation. | Enantiomerically enriched N-methyl-γ-aminonitrile. |

| Kinetic Resolution | Catalytic kinetic resolution of a racemic derivative of this compound. | Separation of enantiomers. |

Future Research Directions and Emerging Trends in 4 Methylamino Butanenitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 4-(methylamino)butanenitrile and related aminonitriles is a focal point for catalytic research. A primary method for its synthesis involves the reductive amination of 3-cyanopropionaldehyde with methylamine (B109427) or the direct hydrogenation of nitriles. The efficiency and selectivity of these reactions are highly dependent on the catalytic system employed.

Future research is geared towards developing catalysts that offer higher yields and selectivity, thereby minimizing the formation of byproducts such as secondary and tertiary amines. nih.gov Nickel and cobalt-based catalysts are traditionally used for the hydrogenation of nitriles. google.com For instance, processes using nickel or cobalt catalysts in the presence of an amine and an alkali metal hydroxide (B78521) have been shown to effectively reduce nitriles to primary amines, a foundational step that can be adapted for secondary amine synthesis. google.com

Palladium on carbon (Pd/C) has also been investigated for the selective hydrogenation of nitriles to primary amines under mild conditions, a process that could be tailored for producing secondary amines like this compound by including methylamine in the reaction mixture. nih.gov Rhodium catalysts in a two-phase solvent system have also been shown to be effective for the hydrogenation of organic nitriles to their corresponding primary amines. google.com The development of novel catalyst supports and the use of promoters are key areas of investigation to improve the performance of these metal catalysts. nih.gov The goal is to create systems that operate under milder conditions, reduce catalyst loading, and allow for easy separation and recycling, which is crucial for industrial-scale production.

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation

| Catalyst System | Substrate Type | Reaction Conditions | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|---|

| Raney Nickel/Cobalt | Aliphatic Nitriles | High pressure, elevated temperature, presence of ammonia (B1221849)/amine | High activity, cost-effective | Adaptable for reductive amination of 3-cyanopropionaldehyde with methylamine. google.com |

| Palladium on Carbon (Pd/C) | Aromatic/Aliphatic Nitriles | Mild conditions (30–80 °C, 6 bar), acidic additives | High selectivity to primary amines, industrially feasible. nih.gov | Can be modified by adding methylamine to favor secondary amine formation. |

| Rhodium-based Catalysts | Organic Nitriles | Two-phase solvent system (organic/water), basic substance | High efficiency for primary amine production. google.com | The system could be explored for direct reductive amination pathways. |

| Nickel(II) chloride/dppe | Aryl Halides & Nitrile Precursors | Reflux in polar aprotic solvents (e.g., DMF, THF) | Used in Negishi coupling for aryl-substituted butanenitriles. | Potentially adaptable for related coupling reactions. |

Exploration of New Synthetic Transformations and Reactivity Modes

The bifunctional nature of this compound, containing both a secondary amine and a nitrile group, makes it a valuable intermediate for synthesizing more complex molecules. Future research will likely focus on exploring the untapped synthetic potential of this compound.

The nitrile group can undergo a variety of transformations. For example, it can be hydrolyzed under acidic or basic conditions to form 4-(methylamino)butanoic acid or its corresponding amide. smolecule.comresearchgate.net It can also be reduced to yield a primary amine, resulting in the diamine N-methyl-1,4-butanediamine. The secondary amine group is nucleophilic and can participate in substitution and addition reactions. smolecule.com

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Functional Group | Reagents/Conditions | Potential Product |

|---|---|---|---|

| Hydrolysis | Nitrile | H₃O⁺ or OH⁻, heat | 4-(Methylamino)butanoic acid |

| Reduction | Nitrile | H₂, Catalyst (e.g., Ni, Co) | N-Methyl-1,4-butanediamine |

| Alkylation | Secondary Amine | Alkyl halide (R-X) | N-alkyl-N-methyl-4-aminobutanenitrile |

| Acylation | Secondary Amine | Acyl chloride (RCOCl) | N-acyl-N-methyl-4-aminobutanenitrile |

| Intramolecular Cyclization | Both | Catalyst, heat | Various N-methylated heterocycles |

Integration with Sustainable Chemistry Methodologies and Green Synthesis

The principles of green chemistry are increasingly influencing the synthesis of commodity and specialty chemicals. rsc.org Future research on this compound will undoubtedly incorporate these principles to develop more environmentally benign production methods. transpublika.com

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF and chlorinated hydrocarbons with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents. skpharmteco.com

Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity under mild conditions. accscience.com For example, nitrile hydratases could be used for the selective hydration of the nitrile group to an amide, while enoate reductases could be applied in the synthesis of related chiral nitriles. google.comresearchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for better process control, often leading to higher yields and purity. europeanpharmaceuticalreview.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Reductive amination pathways are generally more atom-economical than multi-step substitution routes.

Catalyst Recyclability: Developing heterogeneous or immobilized catalysts that can be easily recovered and reused over multiple cycles, reducing both cost and environmental burden. transpublika.com

A recent study highlighted a large-scale flow synthesis for a drug candidate that improved the E-factor (an indicator of environmental burden) by 35-fold compared to conventional processes, showcasing the potential of such green methodologies. europeanpharmaceuticalreview.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and materials. cas.org For this compound, computational modeling can be applied in several key areas:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis of this compound. rsc.org This allows for the calculation of transition state energies and the identification of rate-determining steps, providing insights that can guide the optimization of reaction conditions and catalyst design. scispace.com

Catalyst Design: Computational screening can accelerate the discovery of novel catalysts. By modeling the interaction between different catalyst candidates and the reactants, it is possible to predict catalytic activity and selectivity, thereby focusing experimental efforts on the most promising systems. organic-chemistry.orggoogle.com

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physical, chemical, and biological properties of derivatives of this compound. This is particularly valuable in materials science and medicinal chemistry for designing new compounds with desired characteristics, such as specific binding affinities or material properties. google.com

Reaction Condition Optimization: Machine learning algorithms trained on high-quality reaction data can predict the optimal conditions (temperature, pressure, solvent, catalyst) to maximize the yield and selectivity of a desired product, reducing the need for extensive experimental screening. cas.org

The integration of these advanced computational techniques will be crucial for accelerating innovation and overcoming challenges in the synthesis and application of this compound and its derivatives. dtu.dk

Q & A

Q. What are the recommended synthetic routes for 4-(Methylamino)butanenitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. A protocol inspired by nickel-catalyzed Negishi coupling (as used for aryl-substituted butanenitriles) involves reacting a methylamino-substituted aryl halide with a nitrile-containing precursor. Key parameters include:

- Catalyst system : Nickel(II) chloride with ligands like 1,2-bis(diphenylphosphino)ethane (dppe) .

- Solvent : Polar aprotic solvents (e.g., DMF or THF) under reflux (80–100°C).

- Substrate ratio : A 1:1.2 molar ratio of aryl halide to zinc reagent optimizes yields .

Yield variations (e.g., 62–90% for similar compounds) depend on steric/electronic effects of substituents. For example, electron-withdrawing groups (e.g., -F, -CF₃) reduce steric hindrance and improve reactivity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methylamino group’s protons appear as a singlet near δ 2.8–3.2 ppm, while nitrile carbons resonate at ~120 ppm .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₆H₁₁N₂: 111.0922) with <5 ppm error .

- IR Spectroscopy : The nitrile group’s C≡N stretch appears at ~2244 cm⁻¹, while N-H stretches (methylamino) occur near 3300–3400 cm⁻¹ .

Advanced Research Questions

Q. How can substituent effects on this compound’s reactivity be systematically analyzed?

Methodological Answer: Substituent impacts are studied via:

- Comparative synthesis : Replace the methylamino group with analogs (e.g., dimethylamino, fluoroamino) and monitor reaction kinetics. For example, bulkier groups reduce coupling efficiency in Negishi reactions .

- DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) using software like Gaussian. Fluorine substitution increases electrophilicity, accelerating nucleophilic attacks .

- Data contradiction analysis : Resolve discrepancies (e.g., conflicting yields for similar compounds) by isolating variables like solvent purity or catalyst loading .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structure with activity. For example, derivatives with electron-withdrawing groups show higher binding affinity to enzymes like HKU4-CoV 3CLpro .

- Docking simulations : Dock this compound into target protein pockets (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Focus on hydrogen bonding with the nitrile and methylamino groups .

- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements) to refine computational models .

Q. How can reaction mechanisms for this compound-involved transformations be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .

- Intermediate trapping : Use low-temperature NMR or EPR to detect transient species (e.g., radical intermediates in oxidation reactions) .

- Isotopic labeling : Track nitrile group fate using ¹⁵N-labeled compounds in amidation or hydrolysis reactions .

Data Contradiction and Optimization

Q. How should researchers address conflicting yield data in the synthesis of this compound analogs?

Methodological Answer:

- Variable isolation : Replicate reactions while controlling one variable at a time (e.g., catalyst purity, moisture levels). For example, NaH base impurities can deactivate nickel catalysts, reducing yields .

- Statistical design : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent > substrate ratio) .

- Literature benchmarking : Compare results with structurally similar compounds (e.g., 4-(4-Chlorophenyl)butanenitrile: 88% yield vs. 4-Iodophenyl analog: 62%) to assess substituent-driven trends .

Experimental Design

Q. What strategies optimize the scalability of this compound synthesis?

Methodological Answer:

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., coupling steps) and minimize side products .

- Catalyst recovery : Use immobilized nickel catalysts on silica or magnetic nanoparticles to reduce costs .

- In-line analytics : Implement FTIR or HPLC to monitor reaction progress and automate quenching .

Biological and Material Applications

Q. How can this compound be leveraged in medicinal chemistry?

Methodological Answer:

- Prodrug synthesis : Convert the nitrile group to a carboxylic acid (via hydrolysis) for improved bioavailability .

- Targeted delivery : Conjugate with peptide vectors via the methylamino group for site-specific drug delivery .

- Enzyme inhibition : Screen derivatives against kinases or proteases, leveraging the nitrile’s electrophilicity for covalent binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.